molecular formula C6H10ClNO4S B2774404 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate CAS No. 2241140-26-9

1-(Chlorosulfonyl)pyrrolidin-3-yl acetate

Cat. No. B2774404
M. Wt: 227.66
InChI Key: ANNFAJCGPSFXIM-UHFFFAOYSA-N
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Description

“1-(Chlorosulfonyl)pyrrolidin-3-yl acetate” is a chemical compound with the molecular formula C6H10ClNO4S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of “1-(Chlorosulfonyl)pyrrolidin-3-yl acetate” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Conducting Polymers Synthesis

1-(Chlorosulfonyl)pyrrolidin-3-yl acetate might be indirectly related to the synthesis of conducting polymers. In research by Sotzing et al. (1996), derivatives of pyrrolidin were used for the electropolymerization of bis(pyrrol-2-yl) arylenes to produce conducting polymers, highlighting the potential of pyrrolidin derivatives in electronic material science Sotzing et al., 1996.

Synthesis of Highly Substituted 2(1H)-Pyridones

Padwa et al. (1999) described the synthesis of 2(1H)-Pyridones using a method that may involve structures related to 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate. This research signifies the importance of pyrrolidin derivatives in creating compounds with potential pharmacological applications Padwa et al., 1999.

Carbocationic Polymerization

The use of pyrrolidinone, a similar structure, in carbocationic polymerization for the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes was explored by Pratap and Heller (1992). This illustrates the potential of pyrrolidin derivatives in polymer science, specifically in producing unique polymeric materials Pratap and Heller, 1992.

Quantum Chemical Investigation

Bouklah et al. (2012) conducted a quantum chemical investigation of molecular properties of substituted pyrrolidinones. This study provides insight into the electronic properties of pyrrolidinone derivatives, which could inform their application in material science and drug design Bouklah et al., 2012.

properties

IUPAC Name

(1-chlorosulfonylpyrrolidin-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO4S/c1-5(9)12-6-2-3-8(4-6)13(7,10)11/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNFAJCGPSFXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chlorosulfonyl)pyrrolidin-3-yl acetate

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